5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one
Description
5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a but-3-enyl group at the 5-position. This scaffold is part of a broader class of pyrazolo-pyrazinone derivatives investigated for their pharmacological properties, particularly as metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulators (PAMs). Its structural framework combines a lactam moiety and an aromatic nitrogen system, enabling interactions with glutamate receptors critical in neurological disorders like schizophrenia . The compound’s synthesis typically involves copper- or palladium-mediated coupling reactions to introduce aryl substituents, as described in Schemes 1–3 of .
Properties
IUPAC Name |
5-but-3-enylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-3-6-12-7-8-13-9(10(12)14)4-5-11-13/h2,4-5,7-8H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRPNRTUHXSCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=CN2C(=CC=N2)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one typically involves the cyclization of pyrazole derivatives with appropriate amine derivatives. One common method starts with the preparation of N-propargylated C-3 substituted pyrazoles, which are then reacted with different amine derivatives using cesium carbonate in methanol. This reaction yields various pyrazolo[1,5-a]pyrazine-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-IV, which plays a role in glucose metabolism . Additionally, its antiproliferative effects on cancer cells suggest it may interfere with cell division and growth pathways.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) share a condensed heterocyclic core but differ in planarity due to the absence of a pyrazinone lactam. For instance, pyrazolo[1,5-a]pyrimidines exhibit lower mGlu5 PAM activity (EC50 > 1 µM) compared to 5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one derivatives (EC50 = 74–150 nM) .
6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one Derivatives
Structural modifications within this class significantly impact receptor selectivity:
- Compound 4k : Features a pyridine substituent, reducing mGlu3 antagonism (EC50 > 10,000 nM) while retaining mGlu5 PAM activity (EC50 = 74 nM), achieving >50-fold selectivity .
- Compound 4c : Contains a para-fluorophenyl group, showing potent mGlu5 activity (EC50 = 74 nM) but dual mGlu5/mGlu3 activity (mGlu3 EC50 = 34 nM), limiting selectivity .
- Compound 4x : Utilizes a –O–CH2– linker instead of –CH2–O–, reducing mGlu5 potency (~2.5-fold) but improving mGlu3 selectivity (EC50 = 3,390 nM) .
Table 1: Key Pharmacological Parameters of Selected Analogues
| Compound | mGlu5 PAM EC50 (nM) | mGlu3 Antagonist EC50 (nM) | Selectivity (mGlu5/mGlu3) |
|---|---|---|---|
| 4k | 74 | >10,000 | >135 |
| 4c | 74 | 34 | 2.2 |
| 4x | ~185* | 3,390 | ~18 |
Imidazopyrimidinones and Tetranaphthridinones
These chemotypes () exhibit potent mGlu3 antagonism, complicating their use in mGlu5-targeted therapies. For example, imidazopyrimidinones show mGlu3 EC50 = 150 nM, whereas pyrazolo-pyrazinones like 4k achieve superior selectivity .
Table 2: Impact of Substituents on mGlu5 Activity
| Substituent (Eastern) | mGlu5 EC50 (nM) | Efficacy (% Glutamate) |
|---|---|---|
| 4-Fluorophenyl | 74 | 100% |
| 2-Pyridyl | 6,760 | 30% |
| 3-Methylphenyl | >10,000 | <10% |
Pharmacokinetic and Toxicity Profiles
- 4k : Exhibits favorable cLogP (~2.5) for CNS penetration but induces dose-dependent toxicities (e.g., tremors, lethality at 600 mg/kg in rats), linked to excessive mGlu5 activation .
- VU0409551/JNJ-46778212 : A related mGlu5 PAM with similar efficacy but discontinued due to toxicology findings, underscoring the challenge of balancing potency and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
